4-(4-chlorophenyl)tetrahydro-2H-thiopyran-4-ol
Overview
Description
4-(4-chlorophenyl)tetrahydro-2H-thiopyran-4-ol is a useful research compound. Its molecular formula is C11H13ClOS and its molecular weight is 228.74 g/mol. The purity is usually 95%.
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Scientific Research Applications
Crystal Structure Analysis : The thiopyran unit, such as in molecules similar to 4-(4-chlorophenyl)tetrahydro-2H-thiopyran-4-ol, often adopts a chair form. Studies like that by Thiruvalluvar et al. (2008) have analyzed crystal structures of related molecules, revealing the geometry around sulfur atoms and intermolecular interactions, crucial for understanding molecular properties (Thiruvalluvar et al., 2008).
Chemical Reactions and Derivatives : Allan et al. (1977) demonstrated the reaction of a similar compound, 2,6-diphenyl-2,3,5,6-tetrahydro-4H-thiopyran-4-one, with sulfuryl chloride, leading to various derivatives. This kind of chemical reactivity is essential for synthesizing new compounds with potential applications (Allan et al., 1977).
Synthesis of Thiopyran-Containing Compounds : The synthesis of tetrahydro-4H-thiopyran-4-one and its application in the preparation of other thiopyran-containing compounds have been explored by Ward et al. (2007). This research is valuable for developing novel substances with varied applications (Ward et al., 2007).
Photoisomerization Studies : Investigations into the photoisomerization of 2,4,4,6-tetrasubstituted 4H-thiopyrans to 2H-thiopyrans, as conducted by Pirelahi et al. (1994), provide insights into the photoreactive properties of these compounds. This understanding is crucial for applications in photochemistry (Pirelahi et al., 1994).
Self-Assembled Monolayers : Dabirian et al. (2005) explored the formation of self-assembled monolayers of semirigid tetrahydro-4H-thiopyran end-capped oligo(cyclohexylidenes), which is significant in surface science and nanotechnology (Dabirian et al., 2005).
Electronic Contact in Quantum Dot Systems : The study by van Beek et al. (2006) on the properties of a CdTe quantum dot/tetrahydro-4H-thiopyran-4-ylidene-functionalized polythiophene system suggests applications in quantum dot technologies and photoinduced charge separation studies (van Beek et al., 2006).
Molecular Orbital Theory and Density Functional Theory (DFT) Study : Freeman et al. (2002) conducted a study on conformers and rotamers of 4-substituted tetrahydro-2H-thiopyran-1,1-dioxides using ab initio molecular orbital theory and DFT, which is critical for understanding the electronic properties of these compounds (Freeman et al., 2002).
Photochemical Reactions and Colour Change : Mori and Maeda (1991) studied the photochemical reactions of tetrasubstituted 4H-pyrans and -4H-thiopyrans, demonstrating colour changes and providing insights into photochemical processes (Mori & Maeda, 1991).
Biological Agent Synthesis : Akbari et al. (2008) synthesized new compounds related to 4-(4-chlorophenyl)tetrahydro-2H-thiopyran-4-ol, evaluating them for antimicrobial activities. Such studies are vital for developing new pharmaceuticals (Akbari et al., 2008).
properties
IUPAC Name |
4-(4-chlorophenyl)thian-4-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClOS/c12-10-3-1-9(2-4-10)11(13)5-7-14-8-6-11/h1-4,13H,5-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LETSHPNBUNXHNK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1(C2=CC=C(C=C2)Cl)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-chlorophenyl)tetrahydro-2H-thiopyran-4-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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